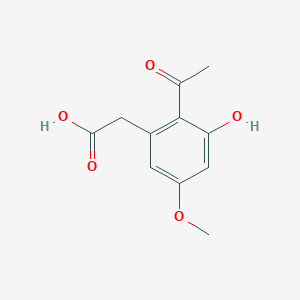![molecular formula C7H10O5 B12041983 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR, is a chemical compound with the empirical formula C7H10O5 and a molecular weight of 174.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes three oxygen atoms and a carboxylic acid functional group. It is primarily used in early discovery research and is available through Sigma-Aldrich .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a diol with a dihalide in the presence of a base to form the spirocyclic ether, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
While specific industrial production methods for 1,4,7-Trioxaspiro[4The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Aplicaciones Científicas De Investigación
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate: Another spirocyclic compound with a similar structure but different functional groups.
3-Cyclohexyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: A compound with a different ring system but similar carboxylic acid functionality.
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid: A compound with a different core structure but similar carboxylic acid group.
Uniqueness
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for research applications where specific structural features are required .
Propiedades
Fórmula molecular |
C7H10O5 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
1,4,7-trioxaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-6(9)5-3-10-4-7(5)11-1-2-12-7/h5H,1-4H2,(H,8,9) |
Clave InChI |
AGMROOFWCSZNJU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)COCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)

![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)

![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)

![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12041956.png)
![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)
![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)


![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
